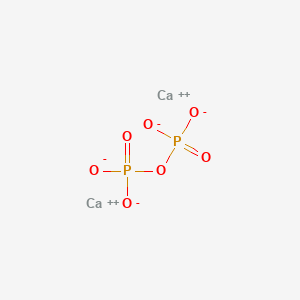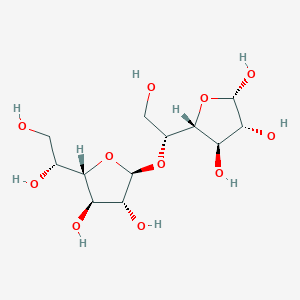
Calcium pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium pyrophosphate, with the chemical formula ( \text{Ca}_2 \text{P}_2 \text{O}_7 ), is an insoluble calcium salt containing the pyrophosphate anion. It exists in several forms, including an anhydrous form, a dihydrate, and a tetrahydrate. This compound is known for its role in this compound deposition disease (CPPD), commonly referred to as pseudogout, where it forms crystals in cartilage, leading to joint pain and inflammation .
Synthetic Routes and Reaction Conditions:
Tetrahydrate Form: This can be prepared by reacting sodium pyrophosphate (( \text{Na}_4 \text{P}_2 \text{O}_7 )) with calcium nitrate (( \text{Ca}(\text{NO}_3)_2 )) under carefully controlled pH and temperature conditions: [ \text{Na}_4 \text{P}_2 \text{O}_7 (\text{aq}) + 2 \text{Ca}(\text{NO}_3)_2 (\text{aq}) \rightarrow \text{Ca}_2 \text{P}_2 \text{O}_7 \cdot 4 \text{H}_2 \text{O} + 4 \text{NaNO}_3 ]
Dihydrate Form: This can be formed by reacting pyrophosphoric acid (( \text{H}_4 \text{P}_2 \text{O}_7 )) with calcium chloride (( \text{CaCl}_2 )): [ \text{CaCl}_2 + \text{H}_4 \text{P}_2 \text{O}_7 (\text{aq}) \rightarrow \text{Ca}_2 \text{P}_2 \text{O}_7 \cdot 2 \text{H}_2 \text{O} + \text{HCl} ]
Anhydrous Form: This can be prepared by heating dicalcium phosphate (( \text{CaHPO}_4 )): [ 2 \text{CaHPO}_4 \rightarrow \text{Ca}_2 \text{P}_2 \text{O}_7 + \text{H}_2 \text{O} ]
Industrial Production Methods: Industrial production often involves the thermal conversion of brushite (( \text{CaHPO}_4 \cdot 2 \text{H}_2 \text{O} )) synthesized from phosphoric acid (( \text{H}_3 \text{PO}_4 )) and calcium carbonate (( \text{CaCO}_3 )) at a molar ratio of P/Ca = 1.1 .
Types of Reactions:
Thermal Decomposition: this compound undergoes thermal decomposition to form various phases, including β- and γ-modifications.
Hydrolysis: In the presence of water, this compound can hydrolyze to form orthophosphate ions.
Common Reagents and Conditions:
Reagents: Sodium pyrophosphate, calcium nitrate, pyrophosphoric acid, calcium chloride, dicalcium phosphate.
Conditions: Controlled pH, temperature, and aqueous solutions.
Major Products:
From Thermal Decomposition: β- and γ-calcium pyrophosphate.
From Hydrolysis: Orthophosphate ions.
Applications De Recherche Scientifique
Calcium pyrophosphate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other calcium phosphate compounds.
Biology and Medicine: Plays a role in the study of this compound deposition disease (CPPD) and is used in bioceramics for bone repair and regeneration.
Industry: Utilized as a mild abrasive in toothpaste due to its insolubility and nonreactivity towards fluoride.
Mécanisme D'action
The mechanism by which calcium pyrophosphate exerts its effects involves the formation of crystals in the extracellular matrix, which can shed into the synovial fluid, leading to inflammation and joint pain in conditions like CPPD . The molecular targets include cartilage and synovial fluid, where the crystals interact with cellular and extracellular components to induce an inflammatory response.
Comparaison Avec Des Composés Similaires
Calcium Phosphate: Used in bone regeneration and dental applications.
Magnesium Pyrophosphate: Similar in structure but contains magnesium instead of calcium.
Sodium Pyrophosphate: Contains sodium and is used in detergents and water treatment.
Uniqueness of Calcium Pyrophosphate: this compound is unique due to its role in CPPD and its specific crystal formation properties, which are not observed in other similar compounds .
Propriétés
Numéro CAS |
10086-45-0 |
|---|---|
Formule moléculaire |
CaH4O7P2 |
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
dicalcium;phosphonato phosphate |
InChI |
InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
HJROPEWVPUPTSE-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |
SMILES canonique |
OP(=O)(O)OP(=O)(O)O.[Ca] |
Color/Form |
Polymorphous crystals or powder White powde |
Densité |
3.09 |
melting_point |
1353 °C |
Key on ui other cas no. |
10086-45-0 7790-76-3 |
Description physique |
DryPowder A fine, white, odourless powde |
Pictogrammes |
Irritant |
Numéros CAS associés |
35405-51-7 |
Solubilité |
Insoluble in water. Soluble in dilute hydrochloric and nitric acids Sol in dil hydrochloric and nitric acids; practically insol in water Dilute acid; insoluble in wate |
Synonymes |
Calcium Diphosphate Calcium Pyrophosphate Calcium Pyrophosphate (1:1) Calcium Pyrophosphate (1:2) Calcium Pyrophosphate (2:1) Calcium Pyrophosphate Dihydrate Calcium Pyrophosphate, Monohydrate Diphosphate, Calcium Monohydrate Calcium Pyrophosphate Pyrophosphate Dihydrate, Calcium Pyrophosphate, Calcium Pyrophosphate, Monohydrate Calcium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)




![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)



